molecular formula C16H11ClN4 B580031 Estazolam-d5 CAS No. 170082-16-3

Estazolam-d5

Cat. No.: B580031
CAS No.: 170082-16-3
M. Wt: 299.773
InChI Key: CDCHDCWJMGXXRH-RALIUCGRSA-N
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Description

Estazolam-d5 is a deuterated form of estazolam, a benzodiazepine derivative used primarily for its sedative and anxiolytic properties. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in pharmacokinetic studies and analytical chemistry. Benzodiazepines, including estazolam, are known for their ability to modulate the gamma-aminobutyric acid (GABA) receptors in the brain, leading to their sedative, hypnotic, and muscle relaxant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estazolam-d5 involves the incorporation of deuterium atoms into the estazolam molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Utilizing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: Estazolam-d5, like other benzodiazepines, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form metabolites, which are often analyzed in pharmacokinetic studies.

    Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different pharmacological properties.

    Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce hydroxylated metabolites, while reduction can yield deuterated analogs with altered pharmacological activity.

Scientific Research Applications

Estazolam-d5 has several scientific research applications, including:

Mechanism of Action

Estazolam-d5, like estazolam, exerts its effects by binding to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the affinity of GABA for its receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects .

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Alprazolam: Known for its rapid onset of action and used primarily for anxiety disorders.

    Lorazepam: Used for its anxiolytic and sedative effects, often in preoperative settings.

Uniqueness of Estazolam-d5: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry-based assays .

This compound’s unique properties and applications make it a valuable compound in various scientific research fields, particularly in analytical chemistry and pharmacokinetic studies.

Properties

IUPAC Name

8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)18-9-15-20-19-10-21(14)15/h1-8,10H,9H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCHDCWJMGXXRH-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718714
Record name 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170082-16-3
Record name 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170082-16-3
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